molecular formula C12H21NO5 B8679738 (1R,3R,4R)-Methyl 3-((tert-butoxycarbonyl)amino)-4-hydroxycyclopentanecarboxylate

(1R,3R,4R)-Methyl 3-((tert-butoxycarbonyl)amino)-4-hydroxycyclopentanecarboxylate

Cat. No.: B8679738
M. Wt: 259.30 g/mol
InChI Key: SSATZBUCOTXXGA-UHFFFAOYSA-N
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Description

Methyl (1R,3S,4S)-3-{[(tert-butoxy)carbonyl]amino}-4-hydroxycyclopentane-1-carboxylate is a complex organic compound that features a cyclopentane ring with multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,3R,4R)-Methyl 3-((tert-butoxycarbonyl)amino)-4-hydroxycyclopentanecarboxylate typically involves multiple steps, starting from simpler organic molecules.

Industrial Production Methods

Industrial production of this compound may utilize flow microreactor systems, which offer enhanced efficiency and sustainability compared to traditional batch processes. These systems allow for precise control over reaction conditions, leading to higher yields and purity .

Chemical Reactions Analysis

Types of Reactions

Methyl (1R,3S,4S)-3-{[(tert-butoxy)carbonyl]amino}-4-hydroxycyclopentane-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to carbonyl groups.

    Reduction: Reduction of carbonyl groups to hydroxyl groups.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure selective transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a diverse array of derivatives .

Scientific Research Applications

Methyl (1R,3S,4S)-3-{[(tert-butoxy)carbonyl]amino}-4-hydroxycyclopentane-1-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential role in biochemical pathways and interactions with biological molecules.

    Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (1R,3R,4R)-Methyl 3-((tert-butoxycarbonyl)amino)-4-hydroxycyclopentanecarboxylate involves its interaction with specific molecular targets and pathways. The compound’s functional groups enable it to participate in various biochemical reactions, potentially affecting enzyme activity, receptor binding, and signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of (1R,3R,4R)-Methyl 3-((tert-butoxycarbonyl)amino)-4-hydroxycyclopentanecarboxylate lies in its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties. This makes it a valuable compound for targeted research and applications .

Properties

Molecular Formula

C12H21NO5

Molecular Weight

259.30 g/mol

IUPAC Name

methyl 3-hydroxy-4-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopentane-1-carboxylate

InChI

InChI=1S/C12H21NO5/c1-12(2,3)18-11(16)13-8-5-7(6-9(8)14)10(15)17-4/h7-9,14H,5-6H2,1-4H3,(H,13,16)

InChI Key

SSATZBUCOTXXGA-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1CC(CC1O)C(=O)OC

Origin of Product

United States

Synthesis routes and methods

Procedure details

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